An In-Depth Technical Guide to the Synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
This guide provides a comprehensive, field-proven protocol for the synthesis of 3-phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS No: 80385-33-7). Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust and reproducible synthesis.
Introduction and Strategic Overview
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical intermediate whose structure incorporates a phenoxy moiety and a piperazine ring. These are common pharmacophores in medicinal chemistry, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The primary challenge in synthesizing this molecule lies in the selective mono-acylation of piperazine, a symmetrical diamine. Uncontrolled reactions can readily lead to the formation of a di-substituted byproduct, complicating purification and significantly reducing the yield of the desired product.
This guide presents a robust two-part synthetic strategy designed to maximize yield and purity:
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Synthesis of the Carboxylic Acid Precursor: Preparation of 3-phenoxypropanoic acid via a Williamson ether synthesis.
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Selective Amide Coupling and Salt Formation: Activation of the carboxylic acid and its subsequent reaction with piperazine under conditions that favor mono-acylation, followed by conversion to the final hydrochloride salt.
Retrosynthetic Analysis
The logical disconnection of the target molecule points to two key starting materials: 3-phenoxypropanoic acid and piperazine. The amide bond is the primary disconnection point.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of 3-Phenoxypropanoic Acid
The foundational step is the preparation of the carboxylic acid precursor. The Williamson ether synthesis is an efficient and classic method for this transformation, involving the nucleophilic substitution of a halide by a phenoxide ion.[1][2]
Principle & Causality
Phenol is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of 3-chloropropionic acid in an SN2 reaction. The use of a base is critical; the neutral hydroxyl group of phenol is not a sufficiently strong nucleophile to displace the chloride ion effectively. The reaction is followed by acidification to yield the final carboxylic acid product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenol | 94.11 | 9.41 g | 100 | Toxic, handle with care. |
| Sodium Hydroxide (NaOH) | 40.00 | 8.80 g | 220 | Corrosive. |
| 3-Chloropropionic Acid | 108.52 | 10.85 g | 100 | Corrosive.[3] |
| Deionized Water | 18.02 | 150 mL | - | |
| Hydrochloric Acid (HCl), 6 M | - | ~20 mL | - | For acidification. |
| Diethyl Ether | 74.12 | 150 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | Drying agent. |
Step-by-Step Procedure
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Preparation of Sodium Phenoxide: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.80 g (220 mmol) of sodium hydroxide in 50 mL of deionized water. Carefully add 9.41 g (100 mmol) of phenol to the solution. Stir the mixture until the phenol has completely dissolved.
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Addition of Haloacid: To the sodium phenoxide solution, add a solution of 10.85 g (100 mmol) of 3-chloropropionic acid dissolved in 50 mL of water.
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Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully acidify the solution to a pH of 1-2 by adding 6 M hydrochloric acid dropwise. A white precipitate of 3-phenoxypropanoic acid should form.
-
Isolation and Purification:
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Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts in a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product. .
-
The product can be further purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.
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Part 2: Synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
This part details the critical amide coupling reaction. To overcome the challenge of di-acylation, this protocol employs an acyl chloride intermediate and a strategic excess of piperazine, which statistically favors the formation of the mono-substituted product.
Workflow Diagram
Caption: Experimental workflow for the final product synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Phenoxypropanoic Acid | 166.17 | 8.31 g | 50 | From Part 1. |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.4 mL (6.0 g) | 50.4 | Highly corrosive and lachrymatory. |
| Piperazine (Anhydrous) | 86.14 | 21.5 g | 250 | 5 equivalents, hygroscopic. |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous. |
| Isopropanol (IPA) | 60.10 | 100 mL | - | For crystallization. |
| HCl in Isopropanol (5-6 M) | - | ~10 mL | ~50-60 | For salt formation. |
Step-by-Step Procedure
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Step 2a: Activation of Carboxylic Acid
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In a dry 250 mL three-necked flask under a nitrogen atmosphere, suspend 8.31 g (50 mmol) of 3-phenoxypropanoic acid in 100 mL of anhydrous dichloromethane (DCM).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add 4.4 mL (50.4 mmol) of thionyl chloride dropwise via a syringe. Causality Note: This converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, essential for an efficient reaction with the amine.[4]
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. The resulting solution contains the crude 3-phenoxypropanoyl chloride.
-
-
Step 2b: Selective Mono-Amidation
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In a separate 500 mL flask, dissolve 21.5 g (250 mmol, 5 eq.) of anhydrous piperazine in 150 mL of anhydrous DCM and cool to 0 °C. Causality Note: Using a large excess of piperazine ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the already formed mono-acylated product, thus minimizing di-acylation.
-
Slowly add the prepared acyl chloride solution from Step 2a to the piperazine solution dropwise over 30-45 minutes, maintaining the temperature at 0-5 °C. A thick white precipitate (piperazine hydrochloride) will form.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
-
Step 2c: Work-up, Isolation, and Salt Formation
-
Filter the reaction mixture to remove the piperazine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with two 75 mL portions of deionized water to remove the excess piperazine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 3-phenoxy-1-(piperazin-1-yl)propan-1-one, typically as a viscous oil.
-
Dissolve the crude oil in 80 mL of isopropanol (IPA).
-
While stirring, add a 5-6 M solution of HCl in isopropanol dropwise until the solution becomes acidic (test with pH paper).
-
A white precipitate of the hydrochloride salt will form. Stir the suspension at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
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Characterization and Quality Control
The final product should be a white to off-white crystalline solid. While no public, peer-reviewed experimental spectra are available, the following data are predicted based on the compound's structure and mass spectrometry databases.[5]
Predicted & Expected Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 270.76 g/mol [6][7][8] |
| Appearance | White to off-white solid |
| ¹H NMR (Predicted) | |
| Aromatic Protons (Ph-O) | δ 6.9-7.4 ppm (m, 5H) |
| Piperazine Protons (-CH₂-N-CH₂-) | δ 3.5-3.8 ppm (m, 4H), δ 2.8-3.2 ppm (m, 4H) |
| Methylene Protons (-O-CH₂-) | δ ~4.2 ppm (t, 2H) |
| Methylene Protons (-CH₂-C=O) | δ ~2.8 ppm (t, 2H) |
| Amine Proton (-NH-) | Broad singlet, variable chemical shift |
| Mass Spec (ESI-MS) | |
| [M+H]⁺ (for free base) | m/z 235.14[5] |
Safety Precautions
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Phenol: Toxic and corrosive. Avoid skin contact and inhalation.
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Thionyl Chloride: Highly corrosive, a strong lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Piperazine: Corrosive and may cause skin sensitization.
-
Acids/Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care.
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, throughout the procedure.
References
- Direktor, D., & Effenberger, R. (1985). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II. Journal of Chemical Technology and Biotechnology.
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. RSC. [Link]
- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (1981).
-
Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
- Synthesis method of 5- hydroxide radical-1-indenone. (2011).
- Process for the preparation of 3-phenylpropionic acid. (1998).
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PubChemLite. (n.d.). 3-phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride. PubChemLite. [Link]
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Williamson ether synthesis. (2023). Wikipedia. [Link]
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Williamson Ether Synthesis. (n.d.). UW-Madison Chemistry. [Link]
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Oakwood Chemical. (n.d.). 3-Phenoxy-1-piperazin-1-yl-propan-1-one hydrochloride. Oakwood Chemical. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. RSC. [Link]
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Pearson. (n.d.). Show how you would use an acid chloride as an intermediate to synthesize... Pearson. [Link]
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MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
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PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
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Chemical Shifts. (n.d.). (3-Methoxyphenyl)(piperazin-1-yl)methanone - Optional[13C NMR]. Chemical Shifts. [Link]
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SpectraBase. (n.d.). 3-[1-(3-phenoxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol. SpectraBase. [Link]
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